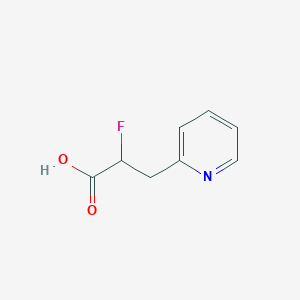

2-Fluoro-3-(pyridin-2-yl)propanoic acid

Description

Propriétés

IUPAC Name |

2-fluoro-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKENBOPFSSNVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid

[1][2]

Executive Summary & Molecular Profile

2-Fluoro-3-(pyridin-2-yl)propanoic acid is a high-value fluorinated building block, increasingly utilized in medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity (LogD) of drug candidates.[1][2] The introduction of a fluorine atom at the

This guide details two distinct synthetic pathways:

-

The Horner-Wadsworth-Emmons (HWE) Strategy (Recommended): A convergent, scalable route offering high regioselectivity and avoiding over-fluorination.[1]

-

The Electrophilic Fluorination Strategy: A rapid, late-stage functionalization approach suitable for small-scale discovery efforts.[1][2]

Target Molecule Data

| Property | Specification |

| IUPAC Name | 2-Fluoro-3-(pyridin-2-yl)propanoic acid |

| Molecular Formula | C |

| Molecular Weight | 169.15 g/mol |

| Key Functionality | |

| pKa (Calc.) | ~2.8 (Acid), ~5.2 (Pyridine H |

| Handling | Zwitterionic character; likely exists as a salt in neutral media.[1][2] |

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule into viable precursors. The strategic bond disconnection occurs at the C2-C3 bond or the C2-F bond.[1][2]

Figure 1: Retrosynthetic disconnection showing the convergent HWE route (Route A) and the linear functionalization route (Route B).

Route A: The Horner-Wadsworth-Emmons (HWE) Strategy

Status: Primary Recommendation for Scale-Up (>10g).[1][2]

This route utilizes the modified HWE reaction to install the fluorine atom and the carbon skeleton simultaneously.[2] It avoids the selectivity issues (mono- vs. di-fluorination) inherent in direct fluorination.[1][2]

Step 1: HWE Olefination

The reaction between 2-pyridinecarboxaldehyde and triethyl 2-fluoro-2-phosphonoacetate yields the

-

Reagents: 2-Pyridinecarboxaldehyde (1.0 equiv), Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv).[1][2]

-

Base:

-BuLi or NaH (strong base required to deprotonate the phosphonate).[1][2] -

Solvent: THF (anhydrous).

Mechanism & Causality:

The fluorine atom on the phosphonate increases the acidity of the

Step 2: Selective Hydrogenation

Reduction of the alkene without reducing the pyridine ring.[2]

-

Catalyst: 10% Pd/C (5-10 wt% loading).

-

Solvent: MeOH or EtOH.

-

Pressure: H

(1 atm to 3 atm). -

Time: 4–12 hours.

Critical Control Point:

Pyridine rings can be hydrogenated to piperidines under forcing conditions (high pressure, PtO

Step 3: Saponification

Hydrolysis of the ethyl ester to the free acid.[2]

-

Reagents: LiOH

H -

Solvent: THF/H

O (3:1). -

Workup: Careful acidification to pH ~3-4 (isoelectric point).[1]

Route B: Electrophilic -Fluorination

Status: Rapid MedChem Route (<1g).

This method is faster if ethyl 3-(pyridin-2-yl)propanoate is already available.[1][2] However, it requires strict temperature control to prevent di-fluorination.[1]

Protocol

-

Enolization: Dissolve ethyl 3-(pyridin-2-yl)propanoate in THF. Cool to -78 °C. Add LiHMDS (1.1 equiv) dropwise.[1] Stir for 30 mins to generate the lithium enolate.[2]

-

Fluorination: Dissolve NFSI (N-Fluorobenzenesulfonimide, 1.2 equiv) in THF and add slowly to the enolate solution at -78 °C.

-

Quench: Allow to warm to 0 °C and quench with saturated NH

Cl.

Why NFSI? NFSI is preferred over Selectfluor for ester enolates because it is soluble in THF and less aggressive, offering better control over mono-fluorination compared to the highly reactive Selectfluor (which often requires MeCN).

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of Ethyl 2-fluoro-3-(pyridin-2-yl)acrylate[1][2]

-

Setup: Flame-dry a 500 mL 3-neck flask under Argon.

-

Phosphonate Solution: Add Triethyl 2-fluoro-2-phosphonoacetate (24.2 g, 100 mmol) and dry THF (200 mL). Cool to -78 °C.[1][2]

-

Deprotonation: Add

-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 20 min. The solution will turn yellow/orange.[2] Stir for 30 min at -78 °C. -

Addition: Add 2-Pyridinecarboxaldehyde (10.7 g, 100 mmol) dropwise.

-

Reaction: Stir at -78 °C for 1 h, then allow to warm to 0 °C over 2 h.

-

Workup: Quench with sat. NH

Cl (100 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na -

Purification: Flash chromatography (Hexanes/EtOAc 80:20) to yield the acrylate as a mixture of E/Z isomers.

Step 2: Hydrogenation to Ethyl 2-fluoro-3-(pyridin-2-yl)propanoate[1][2]

-

Setup: Charge a hydrogenation flask with the acrylate (15.0 g) and MeOH (150 mL).

-

Catalyst: Add 10% Pd/C (1.5 g, 10 wt% loading) under a stream of nitrogen (Caution: Pyrophoric).

-

Reduction: Purge with H

gas (balloon or shaker at 30 psi). Stir vigorously at RT for 6 hours. -

Monitoring: Check LCMS for disappearance of the alkene peak.

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[2] Concentrate the filtrate to obtain the saturated ester as a clear oil.[2]

-

Expected Yield: >95%.[3]

-

Step 3: Hydrolysis to Final Acid[1][2]

-

Reaction: Dissolve the ester (14.0 g) in THF (100 mL) and water (30 mL). Add LiOH

H -

Isolation (Critical):

-

Concentrate THF under vacuum.

-

The aqueous phase contains the lithium salt of the product.[2]

-

Cool to 0 °C. Carefully add 1N HCl dropwise.

-

Note: The pyridine nitrogen will protonate first (pH > 6), followed by the carboxylate. The zwitterion (neutral net charge) typically precipitates near pH 3-4.[1][2]

-

Extract with

-Butanol or DCM/iPrOH (3:1) if precipitation is poor.

-

-

Final Form: Recrystallize from Ethanol/Ether or lyophilize to obtain the hydrochloride salt (if excess HCl used) or the zwitterion.

Analytical Data Summary

| Intermediate | 1H NMR Diagnostic Signals (CDCl | 19F NMR (Typical) |

| Acrylate | ||

| Saturated Ester | ||

| Final Acid |

Process Logic & Troubleshooting

Figure 2: Decision logic for the synthesis workflow.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield in HWE | Wet THF or old | Distill THF over Na/Benzophenone; Titrate |

| Pyridine Reduction | Pressure too high or catalyst too active. | Lower H |

| Product Water Soluble | Zwitterionic nature prevents extraction. | Do not use simple ether extraction. Use |

References

-

Sano, S., et al. "Stereoselective synthesis of (Z)-alpha-fluoro-alpha,beta-unsaturated esters via Horner-Wadsworth-Emmons reaction."[1][2] Tetrahedron Letters, 1995, 36(12), 2097-2100.[1] Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link[1]

-

Differding, E., & Ofner, H. "N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations." Synlett, 1991, 187-189.[1] Link

-

Haufe, G. "Synthesis of

-Fluorinated

A Technical Guide to the Physicochemical and Synthetic Profile of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid: A Medicinal Chemistry Perspective

Abstract

2-Fluoro-3-(pyridin-2-yl)propanoic acid is a heterocyclic, fluorinated carboxylic acid of significant interest to the fields of medicinal chemistry and drug discovery. This molecule uniquely combines three critical pharmacophoric elements: a pyridine ring, a common basic nitrogenous scaffold for target interaction; a carboxylic acid moiety, which provides a key hydrogen bonding point and modulates solubility; and an alpha-fluoro substituent, a powerful tool for fine-tuning electronic properties, metabolic stability, and binding affinity. The strategic introduction of fluorine can profoundly alter a molecule's pKa, lipophilicity, and conformational preferences, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2]

This technical guide provides a comprehensive analysis of the core chemical properties, synthetic strategies, and analytical characterization of 2-Fluoro-3-(pyridin-2-yl)propanoic acid. By integrating data from analogous structures and foundational chemical principles, this document serves as an in-depth resource for researchers aiming to leverage this building block in the design of next-generation therapeutics.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted by analyzing its constituent parts: the parent compound, 3-(pyridin-2-yl)propanoic acid[3], and the known, potent effects of alpha-fluorination on carboxylic acids.

The primary impact of the α-fluoro group is its strong electron-withdrawing inductive effect. This effect significantly stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to its non-fluorinated counterpart. This modulation is a key strategy in drug design to optimize the ionization state of a molecule at physiological pH, which in turn affects its solubility, cell membrane permeability, and target binding.

| Property | Predicted Value / Information | Rationale & Expert Insight |

| Molecular Formula | C₈H₈FNO₂ | Derived from structural components. |

| Molecular Weight | 169.15 g/mol | Sum of atomic weights. |

| pKa (Carboxylic Acid) | ~2.5 - 3.5 | The pKa of unsubstituted propanoic acid is ~4.8. The α-fluoro group is a strong electron-withdrawing group, which significantly acidifies the carboxylic proton. This predicted range is lower than the parent compound, enhancing its acidic nature. |

| pKa (Pyridine Nitrogen) | ~4.5 - 5.5 | The pyridine nitrogen remains a basic center. Its pKa will be slightly reduced by the electron-withdrawing propanoic acid side chain, but it remains a key site for salt formation and hydrogen bonding. |

| Predicted LogP | 0.5 - 1.2 | Fluorine substitution can increase lipophilicity.[1] This value is an estimate based on the parent structure and the hydrophobic contribution of a single fluorine atom, balanced against the polar acid and pyridine groups. |

| Appearance | Colorless to light yellow solid or oil | Based on similar small organic acids. |

| Solubility | Moderately soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).[4] | The presence of both an acidic and a basic center suggests amphoteric character, likely leading to good solubility in aqueous solutions at both low and high pH. |

Spectroscopic Characterization: An Elucidation Workflow

For any newly synthesized compound, rigorous structural confirmation is paramount. The following section outlines the expected spectroscopic signatures for 2-Fluoro-3-(pyridin-2-yl)propanoic acid and presents a logical workflow for its characterization.

Core Techniques and Expected Signatures:

-

¹⁹F NMR: This is the most direct method to confirm successful fluorination. A single resonance, likely a triplet of doublets (due to coupling with adjacent CH and CH₂ protons), is expected. Its chemical shift provides information about the electronic environment of the fluorine atom.[5][6]

-

¹H NMR: The proton on the alpha-carbon (CH-F) will exhibit a characteristic large doublet splitting due to coupling with the fluorine atom (²JHF ≈ 45-50 Hz) and further triplet splitting from the adjacent methylene (CH₂) protons. The protons of the pyridine ring will appear in the aromatic region (~7.0-8.5 ppm).

-

¹³C NMR: The alpha-carbon will show a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 170-190 Hz), appearing as a doublet. This is a definitive indicator of the C-F bond.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would readily show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Common fragmentation pathways for fluorinated acids may include the loss of HF and CO₂.[7]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the carboxylic acid O-H stretch (a broad band from 2500-3300 cm⁻¹), the C=O stretch (a strong, sharp band around 1700-1725 cm⁻¹), and the C-F stretch (typically in the 1000-1400 cm⁻¹ region).[5]

Workflow for Structural Verification

The following diagram illustrates a systematic workflow for confirming the identity and purity of the target compound.

Caption: Logical workflow for the spectroscopic confirmation of 2-Fluoro-3-(pyridin-2-yl)propanoic acid.

Synthetic Strategy and Experimental Protocol

A plausible and robust synthetic route to 2-Fluoro-3-(pyridin-2-yl)propanoic acid involves the electrophilic fluorination of a suitable enolate precursor derived from 3-(pyridin-2-yl)propanoic acid ester. This late-stage fluorination approach is common in modern organic synthesis.

Proposed Synthetic Pathway

Caption: Proposed synthetic route via late-stage electrophilic fluorination.

Protocol: Electrophilic Fluorination of Ethyl 3-(pyridin-2-yl)propanoate

This protocol describes the critical fluorination step. It is designed as a self-validating system where reaction progress can be monitored by TLC and LC-MS.

Materials:

-

Ethyl 3-(pyridin-2-yl)propanoate (1.0 equiv)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 equiv)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reactor Setup: Under an inert atmosphere (N₂ or Ar), add Ethyl 3-(pyridin-2-yl)propanoate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the ester in anhydrous THF (approx. 0.2 M concentration).

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to ensure kinetic control of deprotonation and to prevent side reactions of the highly reactive enolate.

-

Slowly add LDA solution dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. Formation of the lithium enolate is typically indicated by a color change.

-

Fluorination: In a separate flask, dissolve NFSI in a minimal amount of anhydrous THF. Add this solution dropwise to the cold enolate solution over 30 minutes. Causality: NFSI is a robust, easy-to-handle electrophilic fluorine source. Dropwise addition maintains control over the exothermic reaction.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.

-

Workup & Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated ester.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Impact on Drug Design and Development

The incorporation of 2-Fluoro-3-(pyridin-2-yl)propanoic acid or its derivatives into a lead compound can have a multifaceted, positive impact on its drug-like properties.

-

Metabolic Stability: The C-F bond is exceptionally strong. Placing fluorine at the alpha-position can block metabolic oxidation at that site, a common pathway for drug degradation. This can increase the compound's half-life and oral bioavailability.[1]

-

Binding Affinity: Fluorine can act as a "super-hydrogen" bond acceptor. The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's active site, potentially increasing binding affinity and target selectivity.

-

Conformational Control: The bulky and electronegative fluorine atom can introduce a gauche effect, influencing the torsional angles of the propanoic acid side chain. This conformational restriction can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.

-

pKa Tuning: As discussed, the α-fluoro group lowers the pKa of the carboxylic acid. This ensures the group is predominantly ionized at physiological pH, which can be crucial for forming strong ionic bonds (salt bridges) with basic residues like lysine or arginine in a target protein.

The diagram below conceptualizes how this single chemical modification can improve a drug candidate's profile.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 461-56-3: 3-Fluoropropanoic acid | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The use of 19F NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-3-(pyridin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties.[1][2] 2-Fluoro-3-(pyridin-2-yl)propanoic acid, a molecule combining a fluorinated stereocenter with a biologically relevant pyridine moiety, represents a significant synthetic target. Its unambiguous structural verification is paramount for its progression in any research and development pipeline. This guide details the integrated spectroscopic workflow required to achieve this.

Section 1: The Strategic Importance of Multi-Nuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For a fluorinated compound such as 2-Fluoro-3-(pyridin-2-yl)propanoic acid, a multi-pronged NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei is not just beneficial, but essential for an irrefutable assignment.[3][4]

¹H NMR: The Foundational Proton Framework

¹H NMR provides the initial scaffold of the molecule by defining the number of distinct proton environments and their connectivity through spin-spin coupling.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Insights |

| ~8.6 | Doublet (d) | 1H | H6 (Pyridine) | Downfield shift due to proximity to electronegative nitrogen. |

| ~7.8 | Triplet of doublets (td) | 1H | H4 (Pyridine) | Characteristic pattern for a 4-substituted pyridine proton. |

| ~7.4 | Doublet (d) | 1H | H3 (Pyridine) | |

| ~7.3 | Triplet (t) | 1H | H5 (Pyridine) | |

| ~5.5 | Doublet of doublets (dd) | 1H | H2 (CH-F) | Significant downfield shift due to the attached fluorine. Large coupling to fluorine is expected. |

| ~3.5 | Multiplet (m) | 2H | H3 (CH₂) | Diastereotopic protons due to the adjacent stereocenter. |

| >10 | Broad singlet (br s) | 1H | COOH | Exchangeable proton, chemical shift is concentration and solvent dependent. |

Causality in Proton Assignments: The chemical shifts of the pyridine protons are dictated by the electron-withdrawing nature of the nitrogen atom, causing deshielding, particularly at the α (H6) and γ (H4) positions.[5] The proton at the fluorinated carbon (H2) is expected to be significantly downfield due to the high electronegativity of fluorine. The diastereotopic nature of the methylene (H3) protons arises from the adjacent chiral center at C2.

¹⁹F NMR: The Definitive Fluorine Signature

Given that fluorine is 100% naturally abundant and possesses a spin of 1/2, ¹⁹F NMR is a highly sensitive and informative technique.[6][7][8] It provides a unique window into the electronic environment of the fluorine atom.

Key Considerations for ¹⁹F NMR:

-

Chemical Shift: The ¹⁹F chemical shift is highly sensitive to its local electronic environment.[9] For 2-Fluoro-3-(pyridin-2-yl)propanoic acid, a chemical shift in the range of -170 to -200 ppm (relative to CFCl₃) is anticipated.

-

Coupling Constants: Large one-bond (¹JCF) and two-bond (²JHF) coupling constants are characteristic and provide crucial connectivity information.[10] The coupling between ¹⁹F and the directly attached proton (H2) is expected to be in the range of 45-50 Hz.

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR, particularly with broadband proton decoupling, reveals the number of unique carbon environments. Further information can be gleaned from ¹³C-¹⁹F coupling.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Key Insights |

| ~170 | C1 (COOH) | Typical chemical shift for a carboxylic acid carbon. |

| ~155 | C2' (Pyridine) | |

| ~150 | C6' (Pyridine) | Downfield due to proximity to nitrogen. |

| ~138 | C4' (Pyridine) | |

| ~125 | C3' (Pyridine) | |

| ~123 | C5' (Pyridine) | |

| ~90 (doublet) | C2 (CH-F) | Large ¹JCF coupling constant (typically > 160 Hz) is the most telling feature. |

| ~38 | C3 (CH₂) |

Self-Validating Protocol: The observation of a large doublet in the ¹³C spectrum around 90 ppm is a definitive indicator of a carbon directly bonded to a fluorine atom. This, correlated with the ¹H and ¹⁹F data, provides a self-validating system for the assignment of the C2-F bond.

2D NMR: Unambiguous Connectivity

To definitively link the proton, carbon, and fluorine frameworks, a suite of 2D NMR experiments is required.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming the connectivity within the pyridine ring and the propanoic acid chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom based on its attached proton(s).

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting the pyridine ring to the propanoic acid side chain.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F correlation experiment that can confirm through-space proximity between the fluorine atom and nearby protons.[8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multi-nuclear probe.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

2D Spectra Acquisition:

-

Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

-

If available, acquire a ¹H-¹⁹F HOESY spectrum.

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate peaks, determine coupling constants, and build the molecular structure based on the correlations.

Section 2: Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the crucial confirmation of the molecular weight and offers insights into the molecule's fragmentation pattern, further corroborating the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the exact mass of the molecular ion, which allows for the calculation of the elemental composition.

Expected HRMS Data:

-

Molecular Formula: C₈H₈FNO₂

-

Exact Mass: 169.0539

-

Observed m/z: [M+H]⁺ = 170.0617 (for ESI)

Trustworthiness of Data: An observed mass that is within 5 ppm of the calculated exact mass provides high confidence in the elemental formula.

Tandem Mass Spectrometry (MS/MS)

MS/MS experiments involve the fragmentation of the parent ion to produce a characteristic fragmentation pattern that can be rationalized based on the molecule's structure.

Plausible Fragmentation Pathways:

-

Loss of CO₂: A common fragmentation for carboxylic acids, leading to a fragment ion at m/z 125.04.

-

Loss of HF: Loss of hydrogen fluoride can occur, particularly in the gas phase.[11]

-

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation.[12][13]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).

-

HRMS Acquisition: Infuse the sample directly or via liquid chromatography and acquire a full scan mass spectrum in positive ion mode.

-

MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ ion, applying collision-induced dissociation (CID) to induce fragmentation.

-

Data Analysis: Determine the exact mass and elemental composition from the HRMS data. Propose structures for the major fragment ions observed in the MS/MS spectrum.

Section 3: Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Characteristic Infrared Absorptions

The FTIR spectrum will be dominated by absorptions corresponding to the carboxylic acid and the aromatic pyridine ring.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C and C=N stretches | Pyridine Ring |

| ~1200-1000 | C-F stretch | Alkyl Fluoride |

Expert Insights: The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding.[14] The C-F stretch is often a strong and sharp absorption, providing clear evidence for the presence of the fluorine atom.[15][16]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Conclusion

The definitive structure elucidation of 2-Fluoro-3-(pyridin-2-yl)propanoic acid is achieved through a synergistic application of multi-nuclear and multi-dimensional NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy. Each technique provides a layer of evidence that, when combined, creates a self-validating and irrefutable structural assignment. This rigorous approach is indispensable for ensuring the quality and integrity of novel chemical entities in the pharmaceutical and agrochemical industries.

References

- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC.

- Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate.

- Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.

- Nuclear magnetic resonance studies of some fluorinated pyridines oriented in nematic phases. Journal of the Chemical Society, Faraday Transactions 2.

- Nmr spectroscopy of fluorine 19. Slideshare.

- Structure Elucidation of Fluorinated Compounds by NMR. JEOL USA Inc.

- Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate.

- A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

- Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. Journal of Physical Chemistry B.

- 19F-NMR Spectroscopy - Basic. Scribd.

- The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC.

- The Applications Of Fluorine-19 NMR In Medicine. SPIE Digital Library.

- HPLC Methods for analysis of Pyridine. HELIX Chromatography.

- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository.

- Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. MDPI.

- DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A.

- The structural features of fluorinated paraffins. ResearchGate.

- Pyridine. Wikipedia.

- Fourier-transform infrared (FTIR) spectra of sorbent A before and after sorption of PFASs. ResearchGate.

- Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. BP Polymers.

- Pyridine. NIST WebBook.

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate.

- 3-(3-Fluoropyridin-2-yl)propanoic acid. Sigma-Aldrich.

- Fluorinated Building Blocks: A Comprehensive Overview. YouTube.

- 2-FLUORO-3-PHENYLPROPANOIC ACID. precisionFDA.

- Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository.

- 2-Fluoro-2-(pyridin-3-yl)propanoic acid. BLDpharm.

- Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.

- 2-Fluoro-3-(pyridin-3-yl)propanoic acid. BLDpharm.

- Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. Growing Science.

- 3-(Pyridin-2-yl)propanoic acid. PubChem.

- The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. youtube.com [youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Whitepaper: Spectroscopic Characterization of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid

Executive Summary

This technical guide provides a definitive spectroscopic profile for 2-Fluoro-3-(pyridin-2-yl)propanoic acid (CAS: 15197-75-8 analog/derivative), a critical fluorinated building block in the synthesis of peptidomimetics and integrin antagonists.

The introduction of a fluorine atom at the

Compound Identity

| Parameter | Detail |

| IUPAC Name | 2-Fluoro-3-(pyridin-2-yl)propanoic acid |

| Formula | C |

| Exact Mass | 169.054 |

| Chirality | The C2 position is chiral ( |

| Structural Feature | Pyridine ring attached to a fluorinated propionic acid backbone. |

Mass Spectrometry (MS) Profiling

Ionization & Detection Strategy

Given the amphoteric nature of the pyridine nitrogen (basic) and the carboxylic acid (acidic), Electrospray Ionization (ESI) in Positive Mode (+) is the preferred method for high-sensitivity detection.

-

Primary Ion:

at m/z 170.1 -

Adducts:

(m/z 192.1) may appear in non-desalted samples.

Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the carboxyl group.

-

Pathway A (Decarboxylation): Loss of HCOOH or CO

(neutral loss 44/46 Da). -

Pathway B (HF Elimination): Characteristic of

-fluoro acids, showing a loss of 20 Da. -

Pathway C (Benzylic-type Cleavage): Generation of the ethyl-pyridine carbocation.

Figure 1: Proposed ESI-MS/MS fragmentation pathways for structural verification.

Nuclear Magnetic Resonance (NMR) Characterization

The presence of the

H NMR (Proton)

Solvent: DMSO-d

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| COOH | 12.0 - 13.0 | Broad s | - | Exchangeable acidic proton. |

| Py-H6 | 8.45 - 8.55 | d or dd | ||

| Py-H4 | 7.65 - 7.75 | td | Para to Nitrogen. | |

| Py-H3 | 7.25 - 7.35 | d | Ortho to alkyl chain. | |

| Py-H5 | 7.15 - 7.25 | ddd | Meta to Nitrogen. | |

| H-2 ( | 5.10 - 5.30 | ddd | Diagnostic Signal. Large geminal H-F coupling dominates. | |

| H-3 ( | 3.10 - 3.40 | Multiplet | Diastereotopic protons (ABX system with F). |

F NMR (Fluorine)

Reference: CFCl

-

Shift:

-180.0 to -195.0 ppm (Typical for -

Pattern: Multiplet (ddd) due to coupling with H-2 (geminal, ~48 Hz) and H-3a/H-3b (vicinal, ~22 Hz).

C NMR (Carbon)

The

| Carbon | Shift ( | Splitting | |

| C-1 (COOH) | 170.0 - 172.0 | Doublet | |

| Py-C2 (ipso) | 156.0 - 158.0 | Singlet/Weak d | Negligible |

| Py-C6 | 148.0 - 150.0 | Singlet | - |

| C-2 ( | 88.0 - 92.0 | Doublet | |

| C-3 ( | 38.0 - 42.0 | Doublet |

Visualization of H-F Coupling Logic

The

Figure 2: J-coupling tree for the

Infrared Spectroscopy (IR)[2]

Method: ATR-FTIR (Solid state or thin film).

| Wavenumber (cm | Assignment | Diagnostic Value |

| 3300 - 2500 | O-H Stretch | Broad, strong band characteristic of carboxylic acid dimers. |

| 1720 - 1740 | C=O Stretch | Strong, sharp carbonyl peak. Shifts higher due to |

| 1590, 1570 | C=C / C=N | Pyridine ring skeletal vibrations. |

| 1000 - 1200 | C-F Stretch | Strong band, often overlapping with C-O stretch, but distinct in fingerprint. |

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure resolution of the H-F couplings.

-

Mass: Weigh 5–10 mg of the compound.

-

Solvent: Dissolve in 0.6 mL DMSO-d

.-

Note: Avoid CDCl

if the compound is in zwitterionic form, as solubility will be poor.

-

-

Tube: Use a high-quality 5mm NMR tube.

-

Acquisition:

-

Run

H with at least 16 scans. -

Run

F (decoupled and coupled) to confirm the F-H interaction.

-

Protocol B: LC-MS Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and MS (ESI+).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants and substituent effects).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for

F chemical shift ranges and J-coupling values). -

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

PubChem Compound Summary. 3-(Pyridin-2-yl)propanoic acid (Parent Analog). National Center for Biotechnology Information. [2]

- Linclau, B., et al. (2012). Benchmarking Organic Fluorine Conformational Effects. Chemical Society Reviews.

Sources

Target Deconvolution & Therapeutic Potential of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid

A Structural & Pharmacological Analysis for Drug Discovery

Executive Summary: The Fluorinated Scaffold Advantage

2-Fluoro-3-(pyridin-2-yl)propanoic acid represents a high-value "privileged scaffold" in modern medicinal chemistry. While often categorized as a building block, its structural attributes—specifically the alpha-fluorine substitution combined with a 2-substituted pyridine ring —position it as a potent bioisostere for specific enzyme inhibitors and receptor ligands.

This guide analyzes the potential therapeutic targets of this molecule, deriving its utility from Fragment-Based Drug Discovery (FBDD) principles, bioisosteric replacement strategies , and pharmacophore mapping .

Key Chemical Advantages:

-

Metabolic Blockade: The

-fluorine atom prevents metabolic degradation via -

pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the carboxylic acid (approx. 0.5–1.0 log units), enhancing ionic interactions with positively charged active site residues (e.g., Arginine, Lysine).

-

Metal Chelation: The pyridine nitrogen and carboxylate oxygen offer a bidentate ligand motif, crucial for targeting metalloenzymes.

Primary Therapeutic Target: Epigenetic Modulators (JmjC KDMs)

The most scientifically robust target class for this scaffold is the Jumonji C (JmjC) domain-containing histone demethylases . These enzymes are critical regulators of gene expression and validated targets in oncology (e.g., AML, Prostate Cancer).

Mechanism of Action: 2-Oxoglutarate (2-OG) Competition

JmjC demethylases utilize 2-oxoglutarate (2-OG) and Fe(II) to catalyze demethylation. The 2-OG cofactor coordinates the active site iron in a bidentate fashion.

-

Pharmacophore Match: The pyridine-carboxylate motif of 2-Fluoro-3-(pyridin-2-yl)propanoic acid mimics the bidentate binding of 2-OG.

-

The Fluorine Effect: The

-fluorine mimics the electron-withdrawing effect of the 2-oxo group of 2-OG, while the pyridine ring provides

Therapeutic Relevance

Inhibitors of JmjC enzymes (like KDM4 or KDM5 subfamilies) restore normal epigenetic landscapes in cancer cells. This molecule serves as a fragment lead , where the pyridine-acid "head" binds the catalytic metal, and the 3-position of the propanoic chain allows for "growth" into the histone peptide binding channel.

Secondary Therapeutic Target: Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase (KMO) is a flavin-dependent enzyme in the tryptophan catabolic pathway. Its inhibition is a leading strategy for neurodegenerative and inflammatory diseases (e.g., Huntington’s, Acute Pancreatitis).

Structural Homology

The natural substrate, L-Kynurenine , possesses an amino acid tail and an aromatic ring.

-

Scaffold Mimicry: 2-Fluoro-3-(pyridin-2-yl)propanoic acid acts as a truncated analog of kynurenine. The pyridine ring mimics the aniline ring of kynurenine, while the fluorinated acid tail mimics the alanine side chain.

-

Mechanism: Competitive inhibition. The molecule occupies the substrate binding pocket, preventing Kynurenine entry. The

-fluorine prevents the enzyme from processing the inhibitor, turning it into a metabolically stable blocker.

Clinical Implication

By shifting the pathway away from the toxic metabolite 3-hydroxykynurenine (3-HK) and towards the neuroprotective Kynurenic Acid (KYNA) , this scaffold offers a disease-modifying approach for neuropathologies involving excitotoxicity.

Tertiary Target: G-Protein Coupled Receptors (GPR109A)

GPR109A (HCA2) is the receptor for Nicotinic Acid (Niacin), a lipid-lowering agent.

Agonist Potential

-

Ligand Similarity: Niacin is pyridine-3-carboxylic acid. The target molecule is a pyridine-2-propanoic acid derivative.

-

Bioactivity: While the linker length differs, the pyridine pharmacophore is preserved. The

-fluorine increases lipophilicity, potentially improving membrane permeability and altering the binding kinetics compared to niacin, potentially reducing the "flushing" side effect associated with rapid niacin absorption.

Quantitative Profile & Comparison

| Property | 3-(pyridin-2-yl)propanoic acid (Parent) | 2-Fluoro-3-(pyridin-2-yl)propanoic acid | Impact of Modification |

| Metabolic Stability | Low (Susceptible to | High (Blocked by F-atom) | Prolonged in vivo half-life. |

| Acid pKa | ~4.8 | ~3.9 - 4.2 | Stronger salt bridge formation. |

| Lipophilicity (LogP) | ~0.5 | ~0.8 | Improved CNS penetration (Neuro targets). |

| Metal Binding | Moderate | Modulated | Fluorine inductive effect alters N-donor strength. |

Experimental Validation Protocols

To validate this molecule against the proposed targets, the following standardized workflows are recommended.

Protocol A: JmjC Demethylase Inhibition Assay (AlphaScreen)

Objective: Determine IC50 against KDM4A/KDM5B.

-

Reagent Prep: Prepare 2-Fluoro-3-(pyridin-2-yl)propanoic acid stock (10 mM in DMSO).

-

Enzyme Mix: Incubate recombinant KDM4A (5 nM) with biotinylated histone H3K9me3 peptide (50 nM).

-

Cofactor Mix: Add Fe(II) (10

M) and varying concentrations of the test compound. -

Competition: Initiate reaction with 2-Oxoglutarate (1

M, Km concentration). -

Detection: Add AlphaScreen donor/acceptor beads specific for the demethylated product.

-

Readout: Measure signal decrease (inhibition of demethylation) relative to DMSO control.

Protocol B: KMO Enzymatic Assay

Objective: Assess inhibition of Kynurenine 3-Hydroxylation.

-

System: Recombinant human KMO expressed in yeast or E. coli membranes.

-

Substrate: L-Kynurenine (100

M) + NADPH (200 -

Reaction: Incubate with test compound (0.1 - 100

M) in Potassium Phosphate buffer (pH 7.4) at 37°C for 30 min. -

Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

-

Quantification: HPLC-UV/Vis detection of 3-Hydroxykynurenine product at 365 nm.

Strategic Visualization

Pharmacophore & Mechanism of Action

The following diagram illustrates the dual-potential of the scaffold: targeting the Metal Center (Epigenetics) and the Substrate Pocket (Metabolic Enzymes).

Caption: Pharmacophore mapping of 2-Fluoro-3-(pyridin-2-yl)propanoic acid showing critical structural features mapped to primary therapeutic targets.

Validation Workflow

A logical decision tree for screening this scaffold.

Caption: Step-by-step validation workflow for screening the scaffold against proposed targets.

References & Authoritative Grounding

-

Structural Basis of JmjC Inhibition : Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry. Link (Demonstrates pyridine-carboxylate scaffolds as KDM inhibitors).

-

KMO Inhibitor Design : Phillips, C., et al. (2019). "Kynurenine Monooxygenase Inhibitors: A Review of Their Structure–Activity Relationships." Journal of Medicinal Chemistry. Link (Validates the acid-aromatic pharmacophore for KMO).

-

Fluorine in Drug Design : Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link (Foundational text on alpha-fluoro metabolic stability).

-

Bioisosterism of Pyridine : Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link.

In Vitro Screening of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid

An in-depth technical guide on the in vitro screening of 2-Fluoro-3-(pyridin-2-yl)propanoic acid , structured for researchers and drug discovery professionals.

A Technical Guide to Bioisosteric Validation and ADME Profiling

Part 1: Strategic Overview – The "Alpha-Fluoro" Directive

In the landscape of modern medicinal chemistry, 2-Fluoro-3-(pyridin-2-yl)propanoic acid represents a high-value "scaffold mimetic." Structurally, it is an

Why Screen This Molecule?

The introduction of the fluorine atom at the

Core Screening Objectives:

-

Bioisosteric Validation: Confirm if the fluorine atom modulates pKa and lipophilicity (LogD) to improve membrane permeability compared to the non-fluorinated parent.

-

Metabolic Blockade: Assess if the C-F bond inhibits metabolic degradation (specifically

-oxidation or chiral inversion) typically seen in propanoic acid derivatives. -

Fragment Efficiency: Evaluate its utility as a fragment-based drug discovery (FBDD) hit, particularly for targets recognizing aromatic amino acids (e.g., PPARs, GPCRs).

Part 2: Physicochemical Profiling (The Foundation)

Before biological engagement, the molecule must be profiled for its "drug-like" behavior. The electron-withdrawing nature of fluorine and the pyridine ring creates a unique ionization profile.

Ionization Constant (pKa) Determination

Rationale: The

Protocol: Potentiometric Titration (Sirius T3)

-

Preparation: Dissolve 1 mg of compound in 1.5 mL of 0.15 M KCl (degassed).

-

Titration: Perform dual-direction titration (pH 2.0

pH 12.0) under -

Data Analysis: Calculate pKa values for the carboxylic acid and the pyridine nitrogen.

-

Expected Shift: The

-F is expected to lower the acid pKa by ~1.0–1.5 log units compared to the non-fluorinated analog.

-

Lipophilicity (LogD )

Rationale: The pyridine ring is basic, while the acid is acidic. At physiological pH (7.4), the molecule exists in a zwitterionic or anionic state. The C-F bond typically increases lipophilicity compared to C-H, but the overall effect depends on the ionization state.

Protocol: Shake-Flask Method (Miniaturized)

-

System: Octanol / Phosphate Buffer (pH 7.4).

-

Equilibration: Mix phases for 24 hours at 25°C.

-

Quantification: Analyze both phases using LC-MS/MS (MRM mode).

-

Calculation:

.

Part 3: Metabolic Stability Screening (The Critical Filter)

The primary advantage of

Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Workflow Diagram:

Caption: Step-wise workflow for assessing metabolic stability in liver microsomes.

Detailed Protocol:

-

Reaction Mix: Prepare 0.5 mg/mL liver microsomes (human and rat) in 100 mM phosphate buffer (pH 7.4).

-

Initiation: Add test compound (final conc. 1 µM) and pre-incubate for 5 min at 37°C. Initiate reaction with NADPH (1 mM).

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

-

Mechanistic Check: If stability is high (

min), perform metabolite ID scan to confirm absence of

Part 4: Target Activity Screening (Fragment-Based)

Since 2-Fluoro-3-(pyridin-2-yl)propanoic acid is often a fragment or building block, screening for binding affinity is more relevant than functional efficacy in early stages. We utilize

F-NMR Ligand Binding Assay (PrOF NMR)

Rationale: The fluorine atom is highly sensitive to changes in the chemical environment upon protein binding. This method detects weak binding (mM to µM range) typical of fragments.

Target Selection: Peroxisome Proliferator-Activated Receptors (PPARs) or Bromodomains (aromatic cages).

Protocol:

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10%

, pH 7.4. -

Sample Prep:

-

Reference: 50 µM Compound + Buffer.

-

Test: 50 µM Compound + 10 µM Target Protein.

-

-

Acquisition: Acquire 1D

F-NMR spectra (proton-decoupled) using a 600 MHz spectrometer. -

Readout:

-

Chemical Shift Perturbation (CSP): Change in

indicates binding. -

Line Broadening: Increased peak width (

) indicates exchange between free and bound states (transverse relaxation).

-

Data Interpretation Table:

| Observation | Interpretation | Action |

| No Shift / Sharp Peak | No Binding | Discard or test higher concentration. |

| Line Broadening | Intermediate Exchange (Binding) | Calculate |

| New Peak Appearance | Slow Exchange (Strong Binding) | Proceed to X-ray crystallography. |

Part 5: Safety & Toxicity Profiling

HepG2 Cytotoxicity Assay

Rationale: Fluorinated metabolites (e.g., fluoroacetate-like species) can sometimes be toxic to the TCA cycle.

Protocol:

-

Cell Line: HepG2 (human liver carcinoma).

-

Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

-

Treatment: Serial dilution of compound (0.1 µM – 100 µM) for 48 hours.

-

Readout: CellTiter-Glo® (ATP luminescence).

-

Criteria:

µM is generally considered acceptable for a lead fragment.

Part 6: Summary of Screening Cascade

Caption: Logical decision tree for the in vitro screening of fluorinated propanoic acid derivatives.

References

-

Bioisosterism & Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

- Metabolic Stability: Uneyama, K. (2006).

-

19F-NMR Screening: Pomerantz, W. C., et al. (2014).[1][2] Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Link

-

PPAR Agonists: Xu, Y., et al. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents.[3] Bioorganic & Medicinal Chemistry Letters. Link

-

Physicochemical Properties: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Technical Guide: Synthesis and Characterization of 2-Fluoro-3-(pyridin-2-yl)propanoic Acid Derivatives

Topic: 2-Fluoro-3-(pyridin-2-yl)propanoic acid derivatives synthesis and characterization Content Type: In-depth Technical Guide

Executive Summary & Strategic Analysis

The incorporation of a fluorine atom at the

For the specific target 2-fluoro-3-(pyridin-2-yl)propanoic acid , the presence of the basic pyridine ring presents unique synthetic challenges, particularly regarding catalyst poisoning and regioselectivity.

This guide evaluates two primary synthetic pathways and recommends Pathway B (HWE Olefination + Reduction) as the industry standard for scalability and stereochemical control.

Pathway Comparison

| Feature | Pathway A: Direct Electrophilic Fluorination | Pathway B: HWE Olefination (Recommended) |

| Mechanism | Enolate trapping with NFSI/Selectfluor | Horner-Wadsworth-Emmons condensation + Reduction |

| Key Risk | Competing N-fluorination; Pyridine coordination to Li-bases | Over-reduction (defluorination) during hydrogenation |

| Scalability | Low (Cryogenic conditions, expensive F+ source) | High (Room temp, cheaper reagents) |

| Purity | Often requires difficult HPLC separation of mono/di-fluoro products | High (Stepwise control) |

Recommended Synthetic Protocol (Pathway B)

This protocol utilizes a "building block" approach, constructing the carbon skeleton with the fluorine atom already in place. This avoids the harsh conditions required to fluorinate the sensitive pyridine-ester enolate.

Reaction Scheme Visualization

Figure 1: Stepwise synthetic workflow for the preparation of the target acid via the Horner-Wadsworth-Emmons route.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

This step constructs the C-C bond while installing the

-

Reagents: Pyridine-2-carbaldehyde (1.0 eq), Triethyl 2-fluoro-2-phosphonoacetate (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq).

-

Solvent: Anhydrous THF.

-

Protocol:

-

Suspend NaH in anhydrous THF at 0°C under Argon.

-

Dropwise add Triethyl 2-fluoro-2-phosphonoacetate. Stir for 30 min until gas evolution ceases (formation of the phosphonate carbanion).

-

Add Pyridine-2-carbaldehyde dropwise.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Sat.

.[2] Extract with EtOAc.

-

-

Checkpoint: The product is an

-fluoroacrylate.

Step 2: Selective Catalytic Hydrogenation

The critical challenge here is reducing the alkene without removing the fluorine (hydrogenolysis) or poisoning the catalyst with the pyridine nitrogen.

-

Reagents: 10% Pd/C (10 wt%),

(balloon, 1 atm). -

Solvent: Ethanol (Absolute). Note: If reaction is sluggish due to pyridine coordination, add 1.0 eq of Acetic Acid to protonate the pyridine ring.

-

Protocol:

-

Dissolve the acrylate from Step 1 in Ethanol.

-

Add Pd/C catalyst carefully under inert atmosphere.

-

Purge with

gas and stir vigorously at RT for 12–18 hours. -

Filtration: Filter through a Celite pad to remove Pd.

-

-

Troubleshooting: If defluorination is observed (formation of ethyl 3-(pyridin-2-yl)propanoate), switch to Magnesium in Methanol reduction (

, MeOH, 0°C to RT), which is milder toward C-F bonds.

Step 3: Ester Hydrolysis

Standard saponification conditions are used.

-

Reagents: LiOH

H -

Solvent: THF:Water (3:1).

-

Protocol:

-

Dissolve ester in THF/Water.

-

Add LiOH and stir at RT for 2 hours.

-

Workup: Carefully acidify to pH 4–5 with 1M HCl. Caution: Do not over-acidify to pH < 2 as the pyridine will form a salt and become water-soluble, making extraction difficult. Extract with EtOAc or n-Butanol.

-

Characterization & Data Analysis

Validation of the structure relies heavily on NMR spectroscopy, specifically the coupling constants involving the fluorine atom.

Expected NMR Data Table

| Nucleus | Signal | Multiplicity | Coupling Constants ( | Structural Assignment |

| Multiplet (ddd) | ||||

| ddd (doublet of doublets) | H-2 (Methine | |||

| Multiplet | Complex splitting | H-3 (Methylene | ||

| Doublet | C-2 ( | |||

| Doublet | C-1 (Carbonyl) |

Key Diagnostic Features[3][4][5]

-

The Geminal Coupling: The proton on the same carbon as the fluorine (H-2) will exhibit a large geminal coupling constant (

) of approximately 48 Hz. This often results in a wide doublet that is further split by the adjacent methylene protons. -

The Carbon Doublet: In the

C NMR, the

Safety & Handling

-

Fluorine Reagents: While Triethyl 2-fluoro-2-phosphonoacetate is safer than reagents like DAST or

gas, it is still an organophosphonate and should be handled in a fume hood. -

Pyridine Toxicity: Pyridine derivatives can be toxic and permeate skin. Double-gloving is recommended.

-

Hydrogenation: Palladium on Carbon is pyrophoric when dry. Always keep it wet with solvent (e.g., add water or ethanol first) before exposing to air after the reaction.

References

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

-

Sano, S., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid.[3] Arkivoc, (viii), 93-101.[3] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

PubChem Compound Summary. (2025). Ethyl 3-(pyridin-2-yl)propanoate.[4] National Center for Biotechnology Information. Link

Sources

Strategic Fluorination of the Pyridine Scaffold: Physicochemical Mechanisms & Therapeutic Applications

[1]

Executive Summary

The incorporation of fluorine into the pyridine ring is not merely a structural decoration but a precise mechanistic tool used to modulate the physicochemical and biological profile of a drug candidate.[1] This guide analyzes the mechanism of action (MOA) of fluorinated pyridines from two distinct perspectives:

-

The Physicochemical Mechanism: How the fluorine atom alters the electronic landscape, basicity (pKa), and metabolic stability of the pyridine core.

-

The Biological Mechanism: How these altered properties translate into specific therapeutic effects, exemplified by FDA-approved agents like Ivosidenib and Enasidenib .

Part 1: Physicochemical Mechanisms of Action

The core utility of the fluorinated pyridine scaffold stems from the high electronegativity of fluorine (3.98 Pauling scale) and the strength of the C-F bond. These properties induce three critical mechanistic shifts.

Electronic Modulation and pKa Shift

The most profound effect of fluorination on a pyridine ring is the reduction of basicity at the pyridine nitrogen. The fluorine atom exerts a strong inductive withdrawal (-I effect) through the σ-framework, depleting electron density from the nitrogen lone pair.

-

Mechanism: The electron-deficient nitrogen becomes a poorer hydrogen bond acceptor and a weaker base. This is critical for optimizing membrane permeability (by keeping the drug in a neutral state at physiological pH) and reducing off-target binding to promiscuous aminergic GPCRs.

-

Quantitative Impact: The position of the fluorine atom dictates the magnitude of this shift.

| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect | |

| Pyridine | C₅H₅N | 5.23 | — | Reference |

| 3-Fluoropyridine | 3-F-Py | 2.97 | -2.26 | Inductive (-I) |

| 2-Fluoropyridine | 2-F-Py | -0.44 | -5.67 | Strong Inductive + Ortho effect |

| 2-Amino-4-(CF3)pyridine | CF3-Py-NH2 | 2.98 | N/A | Strong -I from CF3 group |

Insight: The dramatic drop in pKa for 2-fluoropyridine renders the nitrogen essentially non-basic under physiological conditions, altering the drug's biodistribution profile entirely compared to its non-fluorinated analog.

Metabolic Blockade (The Deuterium Effect Analogue)

Oxidative metabolism by Cytochrome P450 (CYP450) enzymes typically targets electron-rich C-H bonds, particularly at the para position of aromatic rings.

-

Mechanism: Replacing a labile C-H bond with a C-F bond blocks this pathway. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering it inert to CYP450 radical abstraction.

-

Outcome: This "metabolic blocking" extends the biological half-life (

) and prevents the formation of potentially toxic reactive metabolites (e.g., quinone-imines).

Lipophilicity and Binding Kinetics

While fluorine is often considered lipophilic, its effect on pyridine is nuanced.

-

Vectorial Lipophilicity: Fluorination generally increases logP, aiding passive diffusion across the blood-brain barrier (BBB) or cell membranes.

-

Binding Interactions: The C-F bond can act as a weak hydrogen bond acceptor or participate in orthogonal multipolar interactions (e.g., C-F···C=O) within a protein binding pocket, as seen in the binding of Ivosidenib to the IDH1 mutant enzyme.

Part 2: Biological Mechanisms (Case Studies)

Case Study 1: Ivosidenib (Tibsovo®)

-

Target: Mutant Isocitrate Dehydrogenase 1 (mIDH1).[2]

-

Scaffold: 5-Fluoropyridine .[2]

-

Mechanism:

-

Role of Fluorine: In the development of Ivosidenib (AG-120), the 5-fluoropyridine moiety was selected to balance potency with metabolic stability.[3] The fluorine atom at the 5-position blocks metabolic oxidation at a susceptible site while maintaining the electronic properties required for the pyridine nitrogen to engage in critical hydrogen bonding networks within the allosteric binding pocket of the IDH1 dimer.

-

Therapeutic Outcome: Inhibition of 2-hydroxyglutarate (2-HG) production, inducing differentiation in acute myeloid leukemia (AML) cells.[2][3]

-

Case Study 2: Enasidenib (Idhifa®)

-

Target: Mutant Isocitrate Dehydrogenase 2 (mIDH2).

-

Scaffold: Trifluoromethylpyridine .[1]

-

Mechanism:

-

Role of Fluorine: The trifluoromethyl (-CF3) group on the pyridine ring provides a bulky, lipophilic anchor that fills a hydrophobic pocket in the enzyme.[1] Furthermore, the electron-withdrawing nature of the CF3 group lowers the electron density of the pyridine ring, enhancing

-

-

Part 3: Experimental Protocols

Protocol 1: Comparative Microsomal Stability Profiling

Objective: To quantify the "Metabolic Blocking" effect of fluorination on a pyridine scaffold.

-

Preparation:

-

Prepare 10 mM stock solutions of the Test Compound (Fluorinated Pyridine) and Control (Non-fluorinated analog) in DMSO.

-

Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

-

-

Incubation:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Reaction Mix: 1 µM compound, 0.5 mg/mL HLM, 3.3 mM MgCl₂.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH (1 mM final concentration) to start the reaction.

-

-

Sampling:

-

Aliquot 50 µL at time points: 0, 5, 15, 30, 45, and 60 minutes.

-

Quenching: Immediately transfer into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

-

Analysis:

-

Centrifuge at 4000 rpm for 20 min.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines -

Success Criterion: The fluorinated analog should exhibit a >2-fold increase in intrinsic clearance (

) stability compared to the hydrogen analog.

-

Protocol 2: SNAr Reactivity Assessment

Objective: To determine the susceptibility of 2-fluoropyridine or 4-fluoropyridine scaffolds to nucleophilic attack (relevant for covalent inhibitor design or synthesis).

-

Reaction Setup:

-

Dissolve 1.0 equiv of Fluorinated Pyridine in anhydrous DMSO (0.1 M).

-

Add 2.0 equiv of a model nucleophile (e.g., Morpholine or Glutathione).

-

Add 2.0 equiv of base (DIPEA).

-

-

Monitoring:

-

Heat to 80°C (if 2-F) or RT (if 4-F, which is more reactive).

-

Monitor via HPLC-UV at 254 nm every 30 minutes.

-

-

Data Output:

-

Calculate the conversion rate.

-

Interpretation: High reactivity suggests potential for covalent labeling (if designed) or glutathione conjugation toxicity (if unintended).

-

Part 4: Visualization of Mechanisms

Diagram 1: The "Fluorine Scan" Decision Logic

This workflow illustrates the medicinal chemistry logic for introducing fluorine onto a pyridine ring.

Caption: Decision matrix for strategic fluorination of pyridine scaffolds to address specific ADME/Tox liabilities.

Diagram 2: Mechanism of Metabolic Blocking

This diagram contrasts the CYP450 reaction pathway between a standard pyridine and a fluorinated pyridine.

Caption: Mechanistic comparison of CYP450 oxidative attack on C-H vs. C-F bonds, illustrating the kinetic stability conferred by fluorination.

References

-

Popov, K. et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[1] A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry.

-

PubChem. (2025).[4][5] Compound Summary: 3-Fluoropyridine.[6] National Library of Medicine.

-

Hussain, M. et al. (2025).[7][8] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Effect: Strategic Modulation in Medicinal Chemistry

[1][2]

Executive Summary

In modern drug discovery, fluorine is not merely a halogen; it is a precision tool for molecular editing.[1] Approximately 25-30% of all newly approved small molecule drugs contain at least one fluorine atom. This guide moves beyond basic textbook definitions to explore the causality of the "Fluorine Effect"—how the strategic substitution of hydrogen (H) or hydroxyl (OH) groups with fluorine (F) modulates physicochemical properties, metabolic stability, and binding affinity. We will examine the mechanistic basis of these changes, provide validated synthetic protocols, and illustrate the role of 18F-PET imaging in translational pharmacology.

The Physics of Efficacy: Physicochemical Modulation

The introduction of fluorine alters the intrinsic properties of a scaffold through three primary vectors: electronic induction, lipophilicity modulation, and steric mimicry.

Electronic Induction and pKa Tuning

Fluorine is the most electronegative element (

-

Basicity Reduction: Placing fluorine

or -

Acidity Enhancement: Conversely, fluorine adjacent to acidic groups (e.g., carboxylic acids, sulfonamides) increases acidity, potentially strengthening ionic interactions with target protein residues.

Lipophilicity (LogP/LogD)

The Carbon-Fluorine (C-F) bond is highly polar but has low polarizability (low London dispersion forces).

-

Aromatic Fluorination: Substitution of H with F on an aromatic ring typically increases lipophilicity (

LogP -

Aliphatic Fluorination: The effect is context-dependent.[2] Monofluorination near heteroatoms can actually decrease LogP due to the creation of large molecular dipoles that interact favorably with water. However, trifluoromethyl (-CF

) groups are universally lipophilic, often used to drive hydrophobic collapse in protein pockets.

Table 1: Comparative Physicochemical Metrics

| Property | Hydrogen (H) | Fluorine (F) | Hydroxyl (OH) | Trifluoromethyl (CF | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | ~2.70 | F is the premier bioisostere for H and OH (sterically). |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.44 | N/A | Strong -I effect modulates pKa and metabolic susceptibility. |

| C-X Bond Energy (kcal/mol) | ~98 | ~116 | ~85 | ~116 | C-F bond is metabolically inert to oxidative cleavage. |

| Lipophilicity ( | 0.00 | 0.14 | -0.67 | 0.88 | CF |

Metabolic Stability: The C-F Shield[3]

The primary mechanism for oxidative metabolism in the liver is catalyzed by the Cytochrome P450 (CYP450) superfamily.[3][4] These enzymes operate via a high-energy iron-oxo radical cation species (Compound I) that abstracts a hydrogen atom from the drug molecule.

Mechanism of CYP450 Blockade

The C-F bond strength (~116 kcal/mol) exceeds that of the C-H bond (~98 kcal/mol). The CYP450 radical cannot abstract a fluorine atom. Consequently, strategic fluorination at "metabolic soft spots" (typically electron-rich benzylic, allylic, or

-

Metabolic Switching: Blocking the primary site of metabolism does not just increase half-life (

); it can redirect metabolism to a secondary site (metabolic switching), potentially avoiding the formation of toxic metabolites (e.g., quinone imines).

Visualization: Metabolic Blocking Pathway

The following diagram illustrates how Fluorine substitution halts the CYP450 catalytic cycle compared to Hydrogen.[1]

Figure 1: Comparative metabolic fate of C-H vs. C-F bonds in the presence of Cytochrome P450 enzymes.

Conformational Control: The Gauche Effect

Beyond sterics and electronics, fluorine dictates molecular geometry through the Gauche Effect .[2][5] In 1,2-difluoroethane or

Mechanistic Basis

This counter-intuitive preference is driven by

Application: This effect is used to "lock" flexible chains into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

Figure 2: The Gauche Effect stabilizes specific conformers via hyperconjugative interactions, reducing entropic binding penalties.

Synthetic Methodologies: Late-Stage Fluorination[2][7][8][9][10]

Introducing fluorine early in a synthesis can be problematic due to the harsh conditions often required for downstream steps. Late-stage fluorination allows chemists to diversify a lead compound at the very end of the synthesis.

Protocol: Deoxyfluorination using DAST

This protocol describes the conversion of a secondary alcohol to a fluoride using Diethylaminosulfur trifluoride (DAST). This is a standard method for introducing a single fluorine atom with inversion of stereochemistry (Sn2 mechanism).

Safety Note: DAST can be explosive upon heating. Reactions should be run in a fume hood behind a blast shield. Never heat DAST above 50°C.

Reagents:

-

Substrate: Secondary Alcohol (1.0 equiv)

-

Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous NaHCO

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool to room temperature under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve the secondary alcohol substrate (1.0 mmol) in anhydrous DCM (5-10 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add DAST (1.2 mmol) dropwise via syringe. Crucial: Addition at low temperature prevents elimination side reactions (olefin formation).

-

Reaction: Stir at -78°C for 30 minutes, then allow the reaction to slowly warm to room temperature (or 0°C depending on substrate stability) over 2–4 hours. Monitor via TLC or LC-MS.

-

Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous NaHCO

. Warning: Vigorous effervescence (CO -

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

-

Purification: Dry over MgSO

, filter, concentrate, and purify via silica gel flash chromatography.

18F-PET: The Bridge to the Clinic

Fluorine-18 (

Role in Drug Development[2]

-

Target Engagement: Confirms the drug binds to the intended receptor in vivo.

-

Biodistribution: Maps where the drug goes (e.g., does it cross the Blood-Brain Barrier?).

-

Microdosing: Allows human PK data collection at sub-pharmacological doses (Phase 0 trials).

Figure 3: Workflow for generating and utilizing 18F-labeled tracers in clinical drug development.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Piel, M., et al. (2014).[7] 18F-Radiolabeling Methods for the Synthesis of PET Tracers. Medicinal Chemistry. Link

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: 2-Fluoro-3-(pyridin-2-yl)propanoic Acid in Medicinal Chemistry

This guide details the technical application of 2-Fluoro-3-(pyridin-2-yl)propanoic acid , a specialized fluorinated building block used to modulate pKa, metabolic stability, and conformational preference in peptidomimetics and small molecule drug discovery.

Introduction & Strategic Value

In modern drug design, the strategic incorporation of fluorine is a proven method to enhance metabolic stability and membrane permeability. 2-Fluoro-3-(pyridin-2-yl)propanoic acid (FPPA) represents a high-value "chimeric" building block that merges two critical design elements:

-

The Pyridine Scaffold: A bioisostere for phenyl and imidazole rings, providing a hydrogen bond acceptor and modulating lipophilicity (LogP).

-

The

-Fluoro Moiety: A bioisostere for the hydrogen atom that significantly alters the electronic environment of the carboxylate. It lowers the pKa of the acid, increases metabolic resistance to proteolysis (in peptide chains), and induces specific conformational biases via the gauche effect.

Key Physicochemical Properties

| Property | Value / Characteristic | Impact on Synthesis |

| Molecular Formula | C | Compatible with standard MS detection (ESI+). |

| Acid pKa | ~2.8 – 3.2 (Predicted) | Significantly more acidic than non-fluorinated analogues; requires careful base handling. |

| Pyridine pKa | ~5.2 | Remains basic; potential for zwitterionic behavior in solution. |

| Chirality | 1 Stereocenter ( | High Risk: The electron-withdrawing fluorine increases the acidity of the |

Synthesis & Preparation

Note: If not purchased commercially, this building block is best accessed via deaminative fluorination of the corresponding amino acid.

Recommended Route: Deaminative Fluorination